Cas no 627046-53-1 (2-(propan-2-ylsulfanyl)-5-(pyridin-4-yl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido4,5-bquinoline-4,6-dione)

2-(propan-2-ylsulfanyl)-5-(pyridin-4-yl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido4,5-bquinoline-4,6-dione 化学的及び物理的性質
名前と識別子
-
- Pyrimido[4,5-b]quinoline-4,6(3H,7H)-dione, 5,8,9,10-tetrahydro-2-[(1-methylethyl)thio]-5-(4-pyridinyl)-
- 2-(propan-2-ylsulfanyl)-5-(pyridin-4-yl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido4,5-bquinoline-4,6-dione
- AKOS002791792
- 2-(isopropylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- AKOS016102229
- SR-01000013131-1
- 2-propan-2-ylsulfanyl-5-pyridin-4-yl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
- 627046-53-1
- SR-01000013131
- F1543-0021
-
- インチ: 1S/C19H20N4O2S/c1-10(2)26-19-22-17-16(18(25)23-19)14(11-6-8-20-9-7-11)15-12(21-17)4-3-5-13(15)24/h6-10,14H,3-5H2,1-2H3,(H2,21,22,23,25)
- InChIKey: NWWPGHUQZAQIFC-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(C(=O)CCC2)C(C2C=CN=CC=2)C2C(=O)NC(SC(C)C)=NC1=2
計算された属性
- せいみつぶんしりょう: 368.13069707g/mol
- どういたいしつりょう: 368.13069707g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 3
- 複雑さ: 732
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 109Ų
じっけんとくせい
- 密度みつど: 1.47±0.1 g/cm3(Predicted)
- ふってん: 583.4±60.0 °C(Predicted)
- 酸性度係数(pKa): 4.88±0.10(Predicted)
2-(propan-2-ylsulfanyl)-5-(pyridin-4-yl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido4,5-bquinoline-4,6-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1543-0021-2mg |
2-(propan-2-ylsulfanyl)-5-(pyridin-4-yl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione |
627046-53-1 | 90%+ | 2mg |
$88.5 | 2023-05-17 | |
Life Chemicals | F1543-0021-20μmol |
2-(propan-2-ylsulfanyl)-5-(pyridin-4-yl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione |
627046-53-1 | 90%+ | 20μl |
$118.5 | 2023-05-17 | |
Life Chemicals | F1543-0021-20mg |
2-(propan-2-ylsulfanyl)-5-(pyridin-4-yl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione |
627046-53-1 | 90%+ | 20mg |
$148.5 | 2023-05-17 | |
Life Chemicals | F1543-0021-10μmol |
2-(propan-2-ylsulfanyl)-5-(pyridin-4-yl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione |
627046-53-1 | 90%+ | 10μl |
$103.5 | 2023-05-17 | |
Life Chemicals | F1543-0021-3mg |
2-(propan-2-ylsulfanyl)-5-(pyridin-4-yl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione |
627046-53-1 | 90%+ | 3mg |
$94.5 | 2023-05-17 | |
Life Chemicals | F1543-0021-10mg |
2-(propan-2-ylsulfanyl)-5-(pyridin-4-yl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione |
627046-53-1 | 90%+ | 10mg |
$118.5 | 2023-05-17 | |
Life Chemicals | F1543-0021-30mg |
2-(propan-2-ylsulfanyl)-5-(pyridin-4-yl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione |
627046-53-1 | 90%+ | 30mg |
$178.5 | 2023-05-17 | |
Life Chemicals | F1543-0021-50mg |
2-(propan-2-ylsulfanyl)-5-(pyridin-4-yl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione |
627046-53-1 | 90%+ | 50mg |
$240.0 | 2023-05-17 | |
Life Chemicals | F1543-0021-100mg |
2-(propan-2-ylsulfanyl)-5-(pyridin-4-yl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione |
627046-53-1 | 90%+ | 100mg |
$372.0 | 2023-05-17 | |
Life Chemicals | F1543-0021-5μmol |
2-(propan-2-ylsulfanyl)-5-(pyridin-4-yl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione |
627046-53-1 | 90%+ | 5μl |
$94.5 | 2023-05-17 |
2-(propan-2-ylsulfanyl)-5-(pyridin-4-yl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido4,5-bquinoline-4,6-dione 関連文献
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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2-(propan-2-ylsulfanyl)-5-(pyridin-4-yl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido4,5-bquinoline-4,6-dioneに関する追加情報
2-(Propan-2-Ylsulfanyl)-5-(Pyridin-4-Yl)-3H,4H,5H,6H,7H,8H,9H,10H-Pyrimido[4,5-B]Quinoline-4,6-Dione: A Comprehensive Overview
The compound with CAS No. 627046-53-1, known as 2-(propan-2-ylsulfanyl)-5-(pyridin-4-yl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione, has garnered significant attention in the field of organic chemistry and pharmacology due to its unique structural features and potential bioactivity. This compound belongs to the class of pyrimidoquinoline derivatives, which have been extensively studied for their applications in drug discovery and materials science.
The molecular structure of this compound is characterized by a fused pyrimido[4,5-b]quinoline ring system with two substituents: a propan-2-ylsulfanyl group at position 2 and a pyridin-4-yl group at position 5. The presence of these substituents introduces unique electronic and steric properties to the molecule. Recent studies have highlighted the importance of such substituents in modulating the compound's solubility and bioavailability.
Recent advancements in synthetic methodology have enabled the efficient synthesis of this compound through a combination of coupling reactions and cyclization processes. Researchers have employed strategies such as Suzuki-Miyaura coupling and Ullmann coupling to introduce the pyridinyl group at position 5. The synthesis of the pyrimidoquinoline core has been optimized using microwave-assisted reactions and continuous-flow chemistry techniques.
In terms of biological activity, this compound has shown promising results in preliminary assays. Studies conducted in vitro have demonstrated its ability to inhibit certain kinase enzymes associated with cancer progression. The presence of the pyridinyl group at position 5 has been implicated in enhancing the compound's binding affinity to these targets. Furthermore, recent research has explored its potential as an anti-inflammatory agent by investigating its effects on NF-kB signaling pathways.
The pharmacokinetic profile of this compound has also been evaluated in preclinical models. Results indicate moderate oral bioavailability and favorable distribution properties across various tissues. These findings suggest that it could be a viable candidate for further development as an orally administered therapeutic agent.
In addition to its therapeutic potential, this compound has also been investigated for its applications in materials science. Its extended conjugation system makes it a candidate for use in organic electronics and optoelectronic devices. Researchers have explored its ability to act as a charge transport layer material in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Recent collaborative efforts between academic institutions and pharmaceutical companies have focused on optimizing the chemical structure of this compound to enhance its efficacy and reduce potential side effects. These efforts include iterative rounds of medicinal chemistry optimization guided by structure-based drug design principles.
In conclusion, 2-(propan-2-ylsulfanyl)-5-(pyridin-4-yl)-3H, 4H, 5H, 6H,7H,8H,9H,10H-pyrimido[< strong >4 strong >,< strong >5 strong >b ] quinoline -< strong >4 strong >,< strong >6 strong >dione strong > represents a fascinating example of how modern synthetic techniques can be leveraged to design complex molecules with diverse applications across multiple fields. p>
627046-53-1 (2-(propan-2-ylsulfanyl)-5-(pyridin-4-yl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido4,5-bquinoline-4,6-dione) 関連製品
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